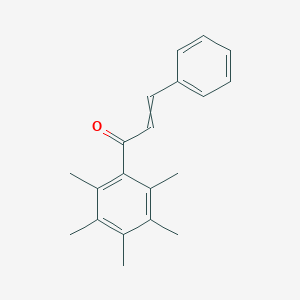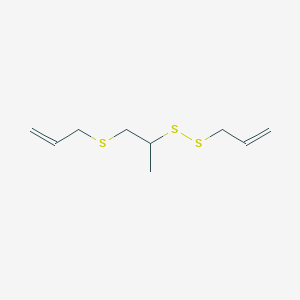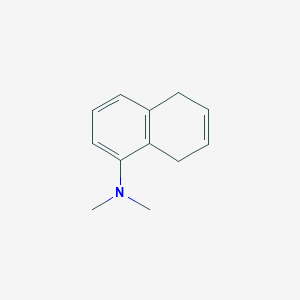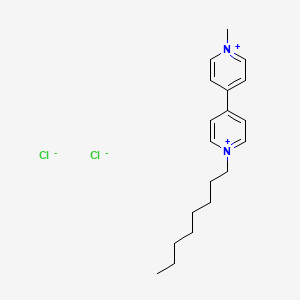![molecular formula C12H17NO B14294540 Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- CAS No. 129126-51-8](/img/structure/B14294540.png)
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is a chemical compound with the molecular formula C12H17NO It is a tertiary amine and an ether, characterized by the presence of a phenylethenyl group attached to the oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- typically involves the reaction of N,N-dimethylethanamine with a phenylethenyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ethanamines.
科学的研究の応用
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The phenylethenyl group allows the compound to bind to specific sites, altering the activity of the target molecules. This can lead to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog without the phenylethenyl group.
Ethanamine, N-ethyl-N-methyl-: Another tertiary amine with different alkyl groups.
Ethanamine, N,N-dimethyl-2-[(1-phenylethyl)oxy]-: A closely related compound with a phenylethyl group instead of phenylethenyl.
Uniqueness
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
特性
CAS番号 |
129126-51-8 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1-phenylethenoxy)ethanamine |
InChI |
InChI=1S/C12H17NO/c1-11(14-10-9-13(2)3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
InChIキー |
MPUHLWXSINEHPG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)

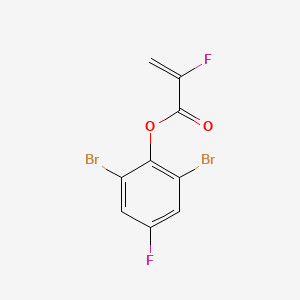
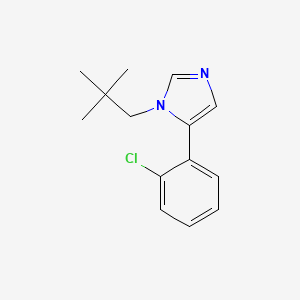
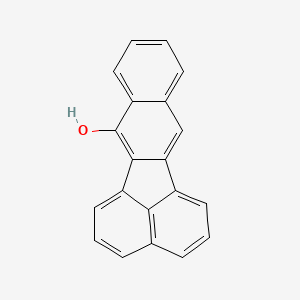
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
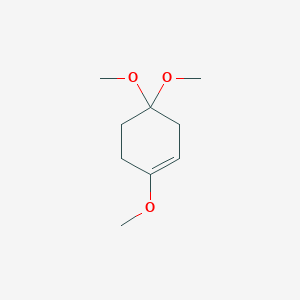
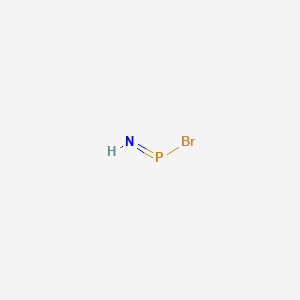
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
